molecular formula C18H17NO5 B14299772 5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid CAS No. 125379-87-5

5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid

Katalognummer: B14299772
CAS-Nummer: 125379-87-5
Molekulargewicht: 327.3 g/mol
InChI-Schlüssel: JXHYYZVGAXANAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid is a chemical compound with the molecular formula C18H19NO4. It is known for its unique structure, which includes a benzoyloxy group attached to an anilino group, further connected to a pentanoic acid chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The benzoyloxy group can interact with proteins or enzymes, potentially inhibiting their activity. The anilino group may also play a role in binding to biological targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

125379-87-5

Molekularformel

C18H17NO5

Molekulargewicht

327.3 g/mol

IUPAC-Name

5-(4-benzoyloxyanilino)-5-oxopentanoic acid

InChI

InChI=1S/C18H17NO5/c20-16(7-4-8-17(21)22)19-14-9-11-15(12-10-14)24-18(23)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,19,20)(H,21,22)

InChI-Schlüssel

JXHYYZVGAXANAV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NC(=O)CCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.